L-2-Hydroxykynurenine
Description
Properties
Molecular Weight |
225.22 |
|---|---|
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of L 2 Hydroxykynurenine
Enzymatic Formation of L-2-Hydroxykynurenine from L-Kynurenine
The synthesis of this compound occurs through the direct hydroxylation of L-kynurenine, a central metabolite in the pathway. This reaction is a critical branch point, directing the metabolic flow towards the production of downstream metabolites like quinolinic acid. wikipedia.orgnih.gov
The enzyme responsible for the conversion of L-kynurenine to this compound is Kynurenine (B1673888) 3-Monooxygenase (KMO). wikipedia.orgmdpi.com KMO is a flavin-dependent hydroxylase that is primarily localized to the outer mitochondrial membrane. researchgate.net This enzyme belongs to the family of oxidoreductases, specifically those that act on paired donors with O₂ as the oxidant. wikipedia.org Human KMO is composed of 486 amino acids and has a molecular weight of approximately 50 kDa. frontiersin.orgnih.gov
KMO's position in the kynurenine pathway is significant because it regulates the balance between the branch leading to the neuroprotective kynurenic acid (KA) and the branch leading to this compound and subsequently to the neurotoxic quinolinic acid. nih.gov While the enzymes that produce kynurenic acid are found in astrocytes, KMO is predominantly expressed in microglia, the brain's resident immune cells. nih.gov Under inflammatory conditions, KMO expression is often upregulated, shifting the pathway's balance towards the production of this compound. nih.govmdpi.com
The catalytic activity of KMO is a complex process that can be divided into reductive and oxidative half-reactions. nih.govmdpi.com The reaction requires two essential co-factors: Flavin Adenine (B156593) Dinucleotide (FAD) and Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADPH). wikipedia.orgresearchgate.netmedchemexpress.com
The proposed mechanism proceeds as follows:
Substrate and Co-factor Binding : Both L-kynurenine and NADPH bind to the enzyme. wikipedia.orgfrontiersin.org The binding of L-kynurenine is a relatively slow, rate-determining step. frontiersin.orgnih.gov
FAD Reduction : NADPH reduces the enzyme-bound FAD to its active form, FADH₂. researchgate.net Subsequently, NADP⁺ dissociates from the enzyme. wikipedia.orgfrontiersin.org
Oxygen Reaction : Molecular oxygen (O₂) binds to the reduced enzyme-substrate complex, forming a reactive flavin-hydroperoxide intermediate. wikipedia.orgfrontiersin.org
Hydroxylation : This intermediate provides the electrophilic source for the hydroxylation reaction, where an oxygen atom is inserted into the aromatic ring of L-kynurenine to produce this compound. wikipedia.org
Table 1: Properties of Human Kynurenine 3-Monooxygenase (KMO)
| Property | Value / Description | Source(s) |
|---|---|---|
| EC Number | 1.14.13.9 | wikipedia.org |
| Location | Outer mitochondrial membrane | researchgate.net |
| Cofactors | FAD, NADPH (or NADH) | wikipedia.orgfrontiersin.orgresearchgate.net |
| Reaction Type | Monooxygenase (Hydroxylation) | wikipedia.orgmdpi.com |
| Substrate | L-Kynurenine | wikipedia.org |
| Product | This compound (3-Hydroxy-L-kynurenine) | wikipedia.org |
| Optimal pH | 7.5 | uniprot.org |
| Kₘ for L-kynurenine | ~24.1 µM | uniprot.org |
Downstream Metabolic Fates of this compound
Once formed, this compound stands at another metabolic crossroads, where it can be converted into either 3-hydroxyanthranilic acid or xanthurenic acid, depending on the acting enzyme. taylorandfrancis.comresearchgate.net
The enzyme kynureninase (KYNU) catalyzes the hydrolysis of this compound to produce 3-hydroxyanthranilic acid (3-HAA) and alanine. researchgate.net This reaction is a critical step in the pathway leading to the synthesis of quinolinic acid and, ultimately, NAD⁺. researchgate.netbiorxiv.org Kynureninase requires pyridoxal-5'-phosphate (P5P) as a cofactor for its activity. researchgate.netnih.gov The formation of 3-HAA is significant, as this molecule is itself bioactive and a precursor to the excitotoxin quinolinic acid. nih.govnih.gov
Alternatively, this compound can undergo irreversible transamination to form xanthurenic acid (XA). nih.gov This reaction is catalyzed by kynurenine aminotransferases (KATs), the same family of enzymes that convert L-kynurenine to kynurenic acid. nih.govfrontiersin.org Studies have identified KAT II as the primary enzyme responsible for the synthesis of XA from this compound in the mammalian brain. nih.govfrontiersin.org Like other KAT enzymes, this transamination requires an amino group acceptor, typically an α-keto acid. nih.gov The newly synthesized XA is rapidly released into the extracellular space. nih.gov
Metabolic Flux Analysis and Isotopic Tracing Studies of this compound Pathways
To understand the dynamics of the kynurenine pathway in vivo, researchers employ metabolic flux analysis and isotopic tracing techniques. By administering stable isotope-labeled L-kynurenine (e.g., [¹³C₆]L-KYN), scientists can track the movement of labeled atoms through the different branches of the pathway. psychogenics.comresearchgate.net
These studies allow for the quantitative analysis of metabolite formation over time, providing insights into the relative activity of the KMO and KAT pathways. psychogenics.com For instance, such experiments have revealed species-specific differences in L-kynurenine metabolism. In mice, the metabolic flux appears to favor the KMO branch, leading to a stronger response in the production of this compound and its downstream metabolites. psychogenics.com Conversely, in rats, the kynurenine aminotransferase (KAT) pathway seems to be more prevalent. psychogenics.comresearchgate.net These tracing methods, often coupled with techniques like in vivo microdialysis and liquid chromatography-mass spectrometry (LC/MS/MS), are powerful tools for examining the complexities of this compound metabolism within the central nervous system. psychogenics.com
Table 2: Major Enzymes and Transformations of this compound
| Precursor | Enzyme | Product | Cofactor(s) | Source(s) |
|---|---|---|---|---|
| L-Kynurenine | Kynurenine 3-Monooxygenase (KMO) | This compound | FAD, NADPH | wikipedia.orgresearchgate.net |
| This compound | Kynureninase (KYNU) | 3-Hydroxyanthranilic Acid | Pyridoxal-5'-phosphate | researchgate.netnih.gov |
| This compound | Kynurenine Aminotransferase (KAT) | Xanthurenic Acid | Pyridoxal-5'-phosphate | nih.govfrontiersin.org |
Subcellular Compartmentalization of this compound Metabolism
The metabolism of L-tryptophan through the kynurenine pathway is a highly organized process, with its various enzymatic steps distributed across different subcellular compartments. This compartmentalization is crucial for regulating the flow of metabolites and separating competing branches of the pathway. The synthesis and subsequent enzymatic transformations of L-3-hydroxykynurenine (commonly referred to as this compound) are prime examples of this subcellular organization, primarily involving the mitochondria and the cytosol.
Detailed research has elucidated the specific locations of the key enzymes responsible for the production and degradation of L-3-hydroxykynurenine. The synthesis step is exclusively mitochondrial, whereas its subsequent breakdown occurs in both the mitochondria and the cytoplasm, highlighting a critical intersection between these two compartments in the kynurenine pathway.
The enzyme responsible for the synthesis of L-3-hydroxykynurenine from L-kynurenine is Kynurenine 3-monooxygenase (KMO). le.ac.uknih.govresearchgate.net Studies have definitively localized KMO to the outer membrane of the mitochondria. le.ac.uknih.govresearchgate.net This localization places the production of L-3-hydroxykynurenine directly at a central hub of cellular metabolism, linking tryptophan degradation to mitochondrial function. nih.gov Confocal microscopy and transmission electron microscopy have confirmed the exclusive mitochondrial localization of full-length KMO. le.ac.uk
Once synthesized, L-3-hydroxykynurenine can be further metabolized by two primary enzymes: Kynureninase (KYNU) and Kynurenine Aminotransferases (KATs). The distribution of these enzymes determines the fate of L-3-hydroxykynurenine within the cell.
Kynureninase (KYNU) catalyzes the conversion of L-3-hydroxykynurenine to 3-hydroxyanthranilic acid. hmdb.ca This enzyme exhibits a dual localization, being found in both the cytosol and the mitochondria. uniprot.org This distribution allows for the processing of L-3-hydroxykynurenine in either compartment, suggesting a potential for crosstalk and regulation between the mitochondrial and cytosolic pools of kynurenine pathway metabolites.
KAT I is located in the cytosol. mdpi.com
KAT II is found in the inner membrane of the mitochondria. mdpi.com
KAT III has been identified in both the cytosol and the inner mitochondrial membrane. mdpi.com
KAT IV is present in the mitochondrial matrix and has also been noted in the plasma membrane. mdpi.com
This complex distribution underscores the intricate regulation of the kynurenine pathway, with key metabolic decisions being made at the level of subcellular compartments. The mitochondrial synthesis of L-3-hydroxykynurenine and its subsequent metabolism in both mitochondria and the cytosol illustrate a sophisticated system for controlling the balance of bioactive metabolites derived from tryptophan.
Interactive Data Table: Subcellular Localization of Key Enzymes in L-3-Hydroxykynurenine Metabolism
| Enzyme | Abbreviation | Function | Subcellular Location(s) |
| Kynurenine 3-monooxygenase | KMO | L-kynurenine → L-3-hydroxykynurenine | Outer Mitochondrial Membrane le.ac.uknih.govmdpi.com |
| Kynureninase | KYNU | L-3-hydroxykynurenine → 3-hydroxyanthranilic acid | Cytosol, Mitochondria uniprot.org |
| Kynurenine Aminotransferase I | KAT I | Transamination of kynurenines | Cytosol mdpi.com |
| Kynurenine Aminotransferase II | KAT II | Transamination of kynurenines | Inner Mitochondrial Membrane mdpi.com |
| Kynurenine Aminotransferase III | KAT III | Transamination of kynurenines | Cytosol, Inner Mitochondrial Membrane mdpi.com |
| Kynurenine Aminotransferase IV | KAT IV | Transamination of kynurenines | Mitochondrial Matrix, Plasma Membrane mdpi.com |
Molecular Mechanisms and Cellular Interactions of L 2 Hydroxykynurenine
Direct Enzymatic Reactions Involving L-2-Hydroxykynurenine as a Substrate or Product
This compound's concentration and function are tightly regulated by specific enzymes that either produce it or use it as a substrate for downstream synthesis.
As a product , this compound is synthesized from L-kynurenine through a hydroxylation reaction. wikipedia.orgfrontiersin.org This conversion is catalyzed by kynurenine (B1673888) 3-monooxygenase (KMO) , a flavin-dependent hydroxylase located on the outer mitochondrial membrane. wikipedia.orgresearchgate.net The reaction requires NADPH and molecular oxygen, inserting a hydroxyl group onto the aromatic ring of L-kynurenine. wikipedia.orgnih.gov The activity of KMO is a critical control point, as it directs tryptophan metabolism toward the production of this compound and subsequently, the neurotoxin quinolinic acid. wikipedia.orgnih.gov
As a substrate , this compound stands at a metabolic branch point and can be processed by two different enzymes: nih.gov
Kynureninase (KYNU) : This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the hydrolytic cleavage of this compound. wikipedia.org The reaction cleaves the Cβ-Cγ bond to yield 3-hydroxyanthranilic acid (3-HAA) and the amino acid L-alanine. nih.govwikipedia.org
Kynurenine Aminotransferase (KAT) : This enzyme catalyzes the transamination of this compound to form xanthurenic acid (XA), a metabolite implicated in various physiological and pathological processes. nih.govnih.gov
| Enzyme | Role | Reaction | Cofactor |
|---|---|---|---|
| Kynurenine 3-Monooxygenase (KMO) | Produces this compound | L-Kynurenine → this compound | FAD, NADPH |
| Kynureninase (KYNU) | Metabolizes this compound | This compound → 3-Hydroxyanthranilic Acid + L-Alanine | Pyridoxal 5'-Phosphate (PLP) |
| Kynurenine Aminotransferase (KAT) | Metabolizes this compound | This compound → Xanthurenic Acid | Pyridoxal 5'-Phosphate (PLP) |
The enzymatic processing of this compound is characterized by distinct kinetic properties and substrate preferences that can vary between species.
Kynureninase (KYNU) exhibits notable differences in substrate specificity. Eukaryotic kynureninases, such as the human enzyme (HsKyn), show a pronounced preference for this compound over L-kynurenine. nih.govbohrium.com Human kynureninase has a 265-fold preference for this compound. nih.gov This specificity is largely determined by key amino acid residues in the active site, including His-102 and Asn-333, which accommodate the hydroxyl group of the substrate. nih.gov In contrast, prokaryotic kynureninases, like the one from Pseudomonas fluorescens (PfKyn), preferentially metabolize L-kynurenine. nih.govbohrium.com Kinetic studies with rat liver kynureninase have determined the Michaelis constant (Km) for this compound to be 6.85 x 10⁻⁵ M, indicating a high affinity of the enzyme for this substrate. nih.gov This affinity is significantly higher than that for L-kynurenine (Km = 2.33 x 10⁻⁴ M), underscoring the enzyme's preference in eukaryotes. nih.gov
| Enzyme | Substrate | Kinetic Parameter (Km) | Substrate Specificity Notes |
|---|---|---|---|
| Rat Liver Kynureninase | This compound | 68.5 µM | Higher affinity for this compound compared to L-Kynurenine. |
| Human Kynureninase | This compound | Not specified | Shows a 265-fold preference for this compound over L-Kynurenine. nih.gov |
| P. fluorescens Kynureninase | This compound | Not specified | Shows an 80-fold preference for L-Kynurenine over this compound. nih.gov |
Role in Redox Homeostasis and Oxidative Stress Mechanisms
This compound is a controversial metabolite that demonstrates a dual role in cellular redox balance, acting as both a potent pro-oxidant and, under certain conditions, an antioxidant. nih.govnih.gov Its primary and most studied role, however, is as a generator of oxidative stress. nih.gov Elevated levels of this compound are associated with conditions of increased oxidative damage. nih.govbiorxiv.org While it may exhibit some radical scavenging properties at low concentrations, its capacity to generate reactive species often predominates, leading to a net pro-oxidant effect. nih.govnih.govbiorxiv.org
This compound generates ROS through multiple mechanisms, making it a significant endogenous source of oxidative stress.
Auto-oxidation : Under physiological pH and temperature, this compound can spontaneously oxidize. This auto-oxidation process leads to the formation of superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂). researchgate.net This reaction can also produce the pigment xanthommatin (B1213845), a dimer of this compound that is itself a radical-producing compound. nih.govresearchgate.net
Metal-Catalyzed Oxidation : The pro-oxidant activity of this compound is dramatically enhanced in the presence of redox-active transition metals, particularly copper (Cu(II)) and to a lesser extent, iron (Fe(III)). bu.eduacs.org this compound can reduce Cu(II) to the more reactive Cu(I), which then catalyzes the formation of superoxide and hydrogen peroxide from molecular oxygen. bu.edu This metal-dependent redox cycling greatly accelerates ROS production. bu.edu
Enzymatic Reactions : this compound can interact with cellular enzymes such as xanthine (B1682287) oxidase to generate superoxide and hydrogen peroxide, contributing to the cellular ROS load. researchgate.net
The substantial ROS production mediated by this compound places a heavy burden on the cell's antioxidant defenses, particularly the glutathione (B108866) system. nih.govbiorxiv.org Studies in cell culture have shown that exposure to this compound leads to the rapid and almost complete depletion of reduced glutathione (GSH), a key cellular antioxidant. nih.govbiorxiv.orgbiorxiv.org This depletion of both reduced and total glutathione pools is a classic metabolic signature of severe oxidative stress. nih.govbiorxiv.org In response, cells may attempt to compensate by upregulating the pentose (B10789219) phosphate (B84403) pathway to generate more NADPH, which is required by glutathione reductase to regenerate GSH from its oxidized form (GSSG). nih.govbiorxiv.org However, at high concentrations, the rate of ROS generation by this compound can overwhelm these antioxidant capacities, leading to cellular damage. nih.govresearchgate.net
Mechanisms of Inducing DNA Damage and Apoptosis at the Cellular Level
The overproduction of ROS by this compound can inflict damage on critical cellular macromolecules, including DNA, ultimately triggering programmed cell death (apoptosis). The highly reactive species generated, such as hydroxyl radicals formed via metal-catalyzed reactions, can directly attack DNA, leading to strand breaks and base modifications. researchgate.net This genotoxicity is a key mechanism of this compound-induced cytotoxicity.
Sustained or severe DNA damage triggers a cellular damage response that can activate apoptotic pathways. This compound has been shown to be a potent inducer of apoptosis in various cell types, including neurons and endothelial cells. researchgate.netbiorxiv.orgnih.gov The molecular hallmarks of this process include:
DNA Fragmentation : The induction of internucleosomal DNA damage, a characteristic feature of apoptosis. researchgate.net
Caspase Activation : Increased activity of executioner caspases, such as caspase-3 and caspase-7. nih.gov
PARP Cleavage : Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases. nih.gov
Phosphatidylserine (B164497) Exposure : Translocation of phosphatidylserine to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining. biorxiv.org
This induction of apoptosis is directly linked to ROS production, as the cytotoxic effects can be mitigated by the use of ROS scavengers. nih.gov
Interactions with Other Biomolecules and Proteins
Beyond its role in redox cycling, this compound and its reactive oxidation products can directly interact with and modify other biomolecules.
Proteins : The electrophilic nature of this compound's oxidation products allows them to form covalent adducts with proteins. acs.org The primary targets are nucleophilic amino acid side chains, particularly those of cysteine, histidine, and lysine. acs.org This modification can lead to protein cross-linking, aggregation, and loss of function. bu.edu A notable example is the this compound-mediated cross-linking of α-crystallin, a major structural protein in the eye lens, which is implicated in the formation of cataracts. bu.edu It has also been shown to modify neuronal proteins such as α-synuclein. acs.org
Metal Ions : As previously mentioned, this compound has a strong interaction with redox-active metal ions like Cu(II) and Fe(III). bu.edu It acts as a reducing agent for these metals, facilitating their participation in redox reactions that generate free radicals. bu.edu This interaction not only drives ROS production but can also enhance the modification of proteins, as metal ions can be co-localized on the protein surface, creating a focal point for oxidative damage. acs.org
Binding to Specific Amino Acid Residues in Proteins (e.g., α-synuclein, amyloid-β peptides)
Research has demonstrated that 3-OH-Kyn can covalently modify neuronal proteins that are central to the pathology of neurodegenerative disorders, such as α-synuclein and amyloid-β (Aβ) peptides. acs.org The modification pattern involves the nucleophilic side chains of specific amino acid residues. acs.orgnih.gov
In studies analyzing the reactivity of 3-OH-Kyn with these proteins, specific binding sites have been identified. For α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease, the primary targets for derivatization by 3-OH-Kyn and its auto-oxidation products are Lysine (Lys) residues. acs.orgnih.gov In the case of amyloid-β peptides, which form the characteristic plaques in Alzheimer's disease, Histidine (His) residues are the principal sites of modification. acs.orgnih.gov
The chemical mechanism for this binding can occur through two main pathways:
Nucleophilic Attack: Nucleophilic side chains of residues like Cysteine, Histidine, or Lysine can attack the unsaturated ketone that results from the deamination of the 3-OH-Kyn side chain. acs.org
Michael Addition: Under oxidative conditions, often promoted by redox-active metal ions such as copper(II) (Cu²⁺) and iron(III) (Fe³⁺), 3-OH-Kyn can be oxidized to form a quinonimine species. This species is susceptible to a Michael addition reaction from the nucleophilic residues of the proteins. acs.org
The presence of these metal ions creates a more oxidizing environment, which not only enhances the formation of adducts between 3-OH-Kyn and the protein residues but can also promote the fragmentation of the protein itself. acs.orgnih.gov
| Target Protein/Peptide | Specific Amino Acid Residue(s) Involved | Influencing Factors |
|---|---|---|
| α-synuclein | Lysine (Lys) | Presence of metal ions (Cu²⁺, Fe³⁺) enhancing oxidative stress. acs.orgnih.gov |
| Amyloid-β (Aβ) peptides | Histidine (His) | Presence of metal ions (Cu²⁺, Fe³⁺) enhancing oxidative stress. acs.orgnih.gov |
Modulation of Cellular Signaling Cascades
The interaction of 3-OH-Kyn at the cellular level extends to the modulation of signaling cascades, primarily through its ability to induce oxidative stress. nih.gov This metabolite is considered a pro-oxidant, and its accumulation can lead to the generation of reactive oxygen species (ROS), which are key signaling molecules. nih.gov
The neurotoxicity of 3-OH-Kyn is largely attributed to this generation of ROS, which can, in turn, affect redox-responsive signaling pathways that control various cellular functions. acs.org While direct modulation of specific named signaling pathways by 3-OH-Kyn is an area of ongoing research, its impact on the cellular redox environment is a critical mechanism of action. acs.orgnih.gov For instance, disruptions in the broader kynurenine pathway, leading to altered metabolite levels, have been linked to the silent information regulator 1 (SIRT1) and deacetylase sirtuin 3 (SIRT3) signaling pathways, which are involved in metabolic regulation. mdpi.com
Furthermore, metabolites downstream of 3-OH-Kyn can directly interact with specific signaling components. For example, cinnabarinic acid, which can be formed from the 3-OH-Kyn metabolite 3-hydroxyanthranilic acid, acts as a partial agonist of the type-4 metabotropic glutamate (B1630785) receptor (mGluR4), thereby directly influencing glutamatergic signaling. mdpi.com However, this is an indirect effect, as it is mediated by a subsequent product of the metabolic pathway. The primary modulatory action of 3-OH-Kyn itself appears to be the initiation of oxidative stress, which has widespread consequences on cellular signaling. nih.gov
Biological Roles and Functional Implications of L 2 Hydroxykynurenine in Model Systems
Neurobiological Functions and Mechanisms in In Vitro and Animal Models
L-2-Hydroxykynurenine (3-HK), a metabolite of the kynurenine (B1673888) pathway, has been a subject of extensive research in neurobiology due to its potential involvement in various neurological processes. nih.govresearchgate.netnih.govnih.gov The following sections detail its role in neurochemical pathways, its impact on neuronal viability in cell culture, and its implications in animal models of neurological disorders.
In the mammalian brain, the metabolism of tryptophan along the kynurenine pathway is a significant route, with approximately 60% of this metabolism being initiated by the pivotal metabolite kynurenine, which readily enters the brain from circulation. nih.gov L-kynurenine is then metabolized into two primary branches. One branch, primarily occurring in microglial cells, leads to the formation of 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN), a known excitotoxin. nih.govnih.gov The other branch, predominantly found in astrocytes, results in the synthesis of kynurenic acid (KYNA), which is generally considered neuroprotective. nih.govnih.gov
Under physiological conditions in the rat brain, there is an approximate equal production of 3-HK and KYNA from kynurenine. nih.gov The enzyme responsible for the production of 3-HK is kynurenine 3-monooxygenase (KMO), which is located in the outer mitochondrial membrane. mdpi.com The activity of this enzyme is a critical determinant of the balance between the neurotoxic and neuroprotective branches of the kynurenine pathway. nih.govnih.gov Inhibition of KMO has been shown to decrease the production of 3-HK and its downstream neurotoxic metabolite, quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid. nih.gov
Research has also demonstrated that 3-HK can be further metabolized to xanthurenic acid (XA) in the brain of rats, mice, and humans, a process catalyzed by kynurenine aminotransferase II (KAT II). researchgate.net This conversion has been confirmed in vivo through striatal microdialysis. researchgate.net Both 3-HK and XA have been shown to modulate glutamatergic neurotransmission by reducing the slopes of dentate gyrus field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices. researchgate.net
Table 1: Contribution of this compound to Neurochemical Pathways in Animal Brain
| Process | Key Findings | Model System | References |
|---|---|---|---|
| Metabolism of L-Kynurenine | Approximately equal amounts of 3-HK and KYNA are produced from kynurenine under physiological conditions. nih.gov | Rat Brain | nih.gov |
| Enzymatic Production of 3-HK | Kynurenine 3-monooxygenase (KMO) is the key enzyme for 3-HK synthesis and is located in the outer mitochondrial membrane. mdpi.com | Eukaryotic Cells | mdpi.com |
| Metabolism of 3-HK to Xanthurenic Acid (XA) | 3-HK is converted to XA by kynurenine aminotransferase II (KAT II). researchgate.net | Rat, Mouse, and Human Brain | researchgate.net |
| Modulation of Glutamatergic Neurotransmission | Both 3-HK and XA reduce the slopes of dentate gyrus field EPSPs. researchgate.net | Rat Hippocampal Slices | researchgate.net |
The effects of this compound on neuronal viability have been investigated in various cell culture models, revealing its potential neurotoxic properties. Studies have shown that 3-HK can induce cell death in both undifferentiated and differentiated SH-SY5Y and SK-N-SH neuroblastoma cells. researchgate.net This toxicity is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov
In contrast to 3-HK, other kynurenine pathway metabolites such as quinolinic acid did not affect the viability of cultured striatal neurons at similar concentrations in some studies. researchgate.net However, other reports indicate that quinolinic acid can be neurotoxic. nih.gov Kynurenic acid, on the other hand, is generally not found to be toxic and can even be neuroprotective. mdpi.comresearchgate.net
The neurotoxic effects of 3-HK are linked to its ability to cause oxidative stress, which can damage cellular components and lead to apoptosis. nih.gov This pro-oxidant activity is a key characteristic that distinguishes it from other kynurenine pathway metabolites like kynurenine itself, which has more recognized immunomodulatory and neuroactive properties. nih.gov
Table 2: Impact of this compound on Neuronal Viability in Cell Culture Models
| Cell Line | Effect of 3-HK | Proposed Mechanism | References |
|---|---|---|---|
| SH-SY5Y Neuroblastoma | Induces cell death in both undifferentiated and differentiated cells. researchgate.net | Generation of reactive oxygen species (ROS) and oxidative stress. nih.gov | researchgate.netnih.gov |
| SK-N-SH Neuroblastoma | Induces cell death in both undifferentiated and differentiated cells. researchgate.net | Not specified | researchgate.net |
| Primary Human Fetal Neurons | Not directly tested with 3-HK, but the kynurenine pathway is active and can lead to the production of neurotoxic or neuroprotective metabolites depending on the specific enzymatic profile of the cells. nih.gov | The balance between neurotoxic (e.g., QUIN) and neuroprotective (e.g., PIC) metabolites determines the outcome. nih.gov | nih.gov |
In animal models, this compound and the kynurenine pathway have been implicated in the pathogenesis of several neurological conditions, including neurodegeneration and neuropathic pain. nih.govnih.govjci.orgbiorxiv.orgbiorxiv.org The accumulation of neurotoxic metabolites such as 3-HK and quinolinic acid is thought to contribute to neuronal damage in these disorders. nih.govnih.gov
In models of neuropathic pain, such as the spared sciatic nerve injury (SNI) model in mice, an increase in the expression of kynurenine 3-monooxygenase (KMO) has been observed. nih.gov This leads to elevated levels of quinolinic acid and reduced levels of kynurenic acid, creating an imbalance that favors neurotoxicity and pain. nih.gov Pharmacological inhibition of KMO has been shown to alleviate pain-like behaviors in these models. nih.gov Furthermore, studies have identified a role for dendritic cells expressing indoleamine 2,3-dioxygenase 1 (IDO1) in the dorsal root leptomeninges, which leads to increased kynurenine levels in the spinal cord and subsequent metabolism to the pronociceptive 3-HK by astrocytes. jci.orgbiorxiv.org
In the context of neurodegenerative diseases, such as Huntington's disease, increased levels of 3-hydroxykynurenine have been found, which can potentiate the neurotoxic effects of quinolinic acid through the generation of free radicals. nih.gov Similarly, in a mouse model of Alzheimer's disease, a prodrug of a KMO inhibitor was shown to reduce neurodegeneration. nih.gov
Table 3: Role of this compound in Animal Models of Neurological Processes
| Neurological Process | Animal Model | Key Findings Related to 3-HK | References |
|---|---|---|---|
| Neuropathic Pain | Spared Sciatic Nerve Injury (SNI) in mice | Increased KMO expression leads to elevated QUIN and reduced KYNA. nih.gov KMO inhibition reduces pain. nih.gov IDO1-expressing dendritic cells increase spinal kynurenine, which is metabolized to pronociceptive 3-HK by astrocytes. jci.orgbiorxiv.org | nih.govjci.orgbiorxiv.org |
| Neurodegeneration (Huntington's Disease) | Not specified | Increased levels of 3-HK potentiate the neurotoxic effects of QUIN. nih.gov | nih.gov |
| Neurodegeneration (Alzheimer's Disease) | Mouse model of Alzheimer's Disease | A prodrug of a KMO inhibitor reduced neurodegeneration. nih.gov | nih.gov |
Immunomodulatory Activities of this compound in Experimental Systems
The kynurenine pathway of tryptophan metabolism is intricately linked with the immune system. nih.govfrontiersin.orgnih.gov Metabolites of this pathway, including this compound, can modulate immune cell responses and inflammatory processes.
The influence of the kynurenine pathway on immune cells is well-documented, with L-kynurenine itself being a potent immunoregulatory molecule that can inhibit T cell and natural killer cell proliferation and promote the differentiation of regulatory T cells. bio-techne.com While much of the research has focused on kynurenine, the downstream metabolite 3-hydroxykynurenine also plays a role in modulating immune responses.
The production of kynurenine pathway metabolites by antigen-presenting cells, such as dendritic cells and macrophages, is a key mechanism of immune regulation. bio-techne.commdpi.com The enzyme indoleamine 2,3-dioxygenase (IDO), which initiates the kynurenine pathway, is expressed in various immune cells and is induced by inflammatory stimuli like interferon-γ. frontiersin.orgnih.govresearchgate.net The subsequent metabolism of kynurenine can lead to the production of 3-HK, which can then influence immune cell function. For instance, L-kynurenine and its derivatives have been shown to cause cell death in T cells. nih.gov
Table 4: Influence of the Kynurenine Pathway on Immune Cell Responses (in vitro)
| Immune Cell Type | Effect of Kynurenine Pathway Metabolites | Key Metabolite(s) Implicated | References |
|---|---|---|---|
| T Cells | Inhibition of proliferation and activity, induction of apoptosis. bio-techne.comnih.gov Promotion of regulatory T cell differentiation. bio-techne.com | L-Kynurenine and its derivatives | bio-techne.comnih.gov |
| Natural Killer (NK) Cells | Inhibition of proliferation and activity. bio-techne.com | L-Kynurenine | bio-techne.com |
| Antigen-Presenting Cells (Dendritic Cells, Macrophages) | Production of kynurenine pathway metabolites, including 3-HK, to regulate immune responses. bio-techne.commdpi.com | L-Kynurenine, 3-HK | bio-techne.commdpi.com |
The kynurenine pathway, including the production of 3-HK, is involved in the modulation of inflammatory processes in various disease models. nih.govnih.gov In some contexts, the pathway has anti-inflammatory effects. For example, KMO inhibitors have shown anti-inflammatory effects in an animal model of sleeping sickness. nih.gov
However, in other scenarios, metabolites of the kynurenine pathway can contribute to inflammation. In a mouse model of experimental autoimmune encephalomyelitis (EAE), activation of the kynurenine pathway leads to increased production of 3-HK and quinolinic acid, contributing to a chronic inflammatory and neurotoxic environment. nih.gov
In a model of endotoxic shock in mice, the role of KMO and 3-HK was investigated. oup.com It was found that the absence of KMO increased mortality and hepatic IL-6 production. oup.com Interestingly, treatment with 3-hydroxykynurenine reduced mortality rates and inflammatory responses in septic mice, suggesting a protective role in this specific context. oup.com This highlights the complex and context-dependent role of 3-HK in inflammation. Furthermore, in COVID-19 patients, elevated levels of 3-hydroxykynurenine have been observed in non-survivors and are associated with inflammatory markers, indicating a link between this metabolite and severe inflammation. mdpi.com
Table 5: Modulation of Inflammatory Processes by this compound in Cellular and Animal Models
| Model | Key Findings Related to 3-HK | Outcome | References |
|---|---|---|---|
| Sleeping Sickness (animal model) | KMO inhibitors showed anti-inflammatory effects. nih.gov | Anti-inflammatory | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) (mouse model) | Increased production of 3-HK and QUIN. nih.gov | Pro-inflammatory and neurotoxic | nih.gov |
| Endotoxic Shock (mouse model) | Treatment with 3-HK reduced mortality and inflammatory responses. oup.com | Protective/Anti-inflammatory | oup.com |
| COVID-19 (human patients) | Elevated 3-HK in non-survivors, correlated with inflammatory markers. mdpi.com | Associated with severe inflammation | mdpi.com |
Involvement in Other Physiological and Pathophysiological Processes in Animal Models
This compound (3-HK), a key intermediate in the tryptophan-metabolizing kynurenine pathway, has been investigated in various animal models to elucidate its role in diverse physiological and disease processes beyond its well-known functions. These studies highlight its contributions to maintaining ocular health and regulating cellular metabolism.
This compound plays a dual role in the eye, functioning as both a protective agent and a potential contributor to pathology, a balance that is critical for ocular homeostasis. nih.gov In the vertebrate eye, it serves as an endogenous ultraviolet (UV) filter, protecting the retina from light-induced damage. nih.govwikipedia.orgwikipedia.org Research in rabbit models has shown that 3-HK is synthesized in the iris and ciliary body, secreted into the aqueous humor, and subsequently absorbed by the lens, where it accumulates. nih.gov This accumulation contributes to the yellowish pigmentation of the lens that increases with age and helps filter UV light. nih.gov
However, an imbalance in the kynurenine pathway, leading to excessive accumulation of 3-HK, has been linked to ocular damage. nih.govnih.gov The pathway can diverge at the L-kynurenine step, leading to either the neuroprotective kynurenic acid (KYNA) via kynurenine aminotransferases (KATs) or the potentially neurotoxic 3-HK via kynurenine 3-monooxygenase (KMO). nih.govnih.gov A metabolic shift towards the KMO branch, resulting in a higher 3-HK to KYNA ratio, is associated with increased oxidative stress. nih.govnih.gov
Studies using the fruit fly, Drosophila melanogaster, have provided significant insights into the role of 3-HK in retinal health. In Drosophila, kynurenine pathway metabolites are involved in the synthesis of ommochrome eye pigments. nih.govnih.gov Disruptions in this pathway can lead to an accumulation of free 3-HK, which has been shown to enhance light-induced retinal degeneration. nih.govindiatimes.com Conversely, increased levels of KYNA were found to be protective. nih.govindiatimes.com This suggests that the balance between toxic free 3-HK and protective KYNA is a key determinant of retinal health. nih.gov The sequestration of 3-HK into protein-bound forms or its conversion into pigments like xanthommatin (B1213845) serves as a detoxification mechanism. nih.govfrontiersin.org
Animal models of retinal damage in rats, such as partial optic nerve crush (PONC), have also demonstrated a shift in the kynurenine pathway. In the PONC model, levels of KYN and KYNA were decreased, while the concentration of the neurotoxic 3-HK was significantly elevated, suggesting its contribution to retinal damage in this context. nih.govnih.gov
| Model Organism | Key Finding | Implication | Reference |
|---|---|---|---|
| Rabbit | 3-HK is synthesized in the iris/ciliary body and accumulates in the lens. | Acts as a UV filter, but excessive accumulation is linked to cataract formation. | nih.gov |
| Drosophila melanogaster (Fruit Fly) | Elevated levels of free 3-HK enhance light-induced retinal damage, while KYNA is protective. Sequestration of 3-HK into ommochrome pigments is a protective mechanism. | The balance between 3-HK and KYNA is critical for retinal health. | nih.govindiatimes.comresearchgate.net |
| Rat (Partial Optic Nerve Crush Model) | Retinal damage is associated with decreased KYNA and increased 3-HK levels. | Suggests a shift toward the neurotoxic branch of the kynurenine pathway contributes to retinal ganglion cell damage. | nih.govnih.gov |
This compound is a pivotal intermediate in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential cofactor for a vast array of cellular redox reactions, energy metabolism, and DNA repair. nih.govnih.gov The kynurenine pathway is the primary route for synthesizing NAD+ from dietary tryptophan. nih.govwikipedia.org
The conversion of L-kynurenine to 3-HK, catalyzed by the mitochondrial enzyme kynurenine 3-monooxygenase (KMO), is a critical regulatory step in this pathway. nih.govphysiology.org Following its formation, 3-HK is further metabolized to 3-hydroxyanthranilic acid and then to quinolinic acid, which serves as the direct precursor for NAD+ synthesis. nih.govphysiology.orgfrontiersin.org Therefore, the flux of metabolites through the KMO-catalyzed step directly influences the cell's capacity for de novo NAD+ production. physiology.org
The importance of this pathway in maintaining cellular NAD+ levels has been demonstrated in various models. Studies using human primary astrocytes and neurons have shown that inhibiting key enzymes in the kynurenine pathway leads to a decrease in intracellular NAD+ levels and reduced cell viability. nih.gov This highlights the essential role of the pathway in NAD+ production in human brain cells. nih.gov
Research using in vitro and ex vivo models of renal proximal tubule epithelial cells has revealed that the expression and activity of KMO can be a limiting factor for NAD+ synthesis. physiology.orgresearchgate.net In these models, de novo NAD+ synthesis from tryptophan was found to be disrupted, primarily due to the downregulation of KMO. physiology.orgresearchgate.net Overexpression of KMO in these cells successfully restored the ability to synthesize NAD+ from tryptophan, confirming the enzyme's crucial role. physiology.org In contrast, in vivo studies in healthy adult mice demonstrated that de novo NAD+ synthesis is intact in the kidney, suggesting that the regulation of this pathway can be context-dependent. physiology.orgphysiology.org The regulation of the kynurenine pathway, particularly the activity of KMO, is thus a key factor in controlling NAD+ availability, which is vital for cellular energy and immune function. nih.govfrontiersin.org
| Model System | Key Finding | Implication | Reference |
|---|---|---|---|
| General Mammalian Metabolism | The kynurenine pathway, with 3-HK as a key intermediate, is the sole de novo pathway for NAD+ synthesis from tryptophan. | Crucial for cellular energy metabolism, DNA repair, and immune responses. | nih.govnih.govwikipedia.org |
| Human Primary Astrocytes and Neurons | Inhibition of the kynurenine pathway leads to decreased intracellular NAD+ and reduced cell viability. | Demonstrates the essential role of this pathway in maintaining NAD+ levels in human brain cells. | nih.gov |
| Human Renal Proximal Tubule Epithelial Cell Models (in vitro/ex vivo) | De novo NAD+ synthesis was limited due to the downregulation of kynurenine 3-monooxygenase (KMO), the enzyme that produces 3-HK. | KMO activity is a critical rate-limiting step for NAD+ synthesis in these models. | physiology.orgresearchgate.net |
| Mouse (in vivo) | De novo NAD+ synthesis is intact in the kidneys of healthy adult mice. | Highlights potential differences in pathway regulation between in vitro models and in vivo physiological conditions. | physiology.orgphysiology.org |
Analytical Methodologies for L 2 Hydroxykynurenine Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for analyzing complex biological matrices. journalagent.com For L-2-hydroxykynurenine and other kynurenine (B1673888) pathway metabolites, which often coexist with numerous other endogenous compounds, chromatographic separation provides the necessary specificity for accurate quantification. nih.gov Liquid chromatography, in particular, is the dominant approach. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptophan and its metabolites. nih.gov The method's popularity stems from the availability of sensitive detection systems and the fact that many kynurenine metabolites possess native fluorescence, which can minimize the need for chemical derivatization. nih.gov
HPLC systems can be paired with several types of detectors for quantifying this compound:
Ultraviolet (UV) Detection: Many kynurenine pathway metabolites, including 3-HK, absorb ultraviolet light. A simple isocratic HPLC method can separate tryptophan and six kynurenine metabolites, including 3-HK, with UV detection typically set around 220 nm for broad applicability or at a more specific wavelength like 295 nm. nih.govresearchgate.netjohnshopkins.edu
Fluorescence Detection (FLD): FLD offers greater selectivity and often higher sensitivity compared to UV detection. researchgate.net While some kynurenine metabolites are naturally fluorescent, allowing for direct detection, others may require derivatization. For instance, in a multi-channel setup, different excitation and emission wavelengths can be used to concurrently quantify various metabolites within the same run. nih.gov A method for separating tryptophan and six kynurenines used an excitation/emission wavelength combination of 254/404 nm. researchgate.net
A rapid isocratic HPLC procedure has been described that separates L-tryptophan and six of its kynurenine metabolites, including 3-hydroxykynurenine, in approximately 13 minutes. nih.gov By optimizing parameters such as mobile phase composition, pH, temperature, and flow rate, separation can be achieved even faster, within 7 minutes. nih.gov
Table 1: Example HPLC Method Parameters for Kynurenine Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reverse phase Synergi 4 µ fusion-RP80 A (250 × 4.6 mm) | nih.gov |
| Mobile Phase | 10 mM sodium dihydrogen phosphate (B84403): methanol (B129727) (73:27, by vol) | nih.gov |
| pH | 2.8 | nih.gov |
| Flow Rate | 1.0–1.4 ml/min | nih.gov |
| Temperature | 37–40 °C | nih.gov |
| Detection (UV) | 220 nm | researchgate.net |
| Detection (Fluorescence) | Excitation: 254 nm / Emission: 404 nm | researchgate.net |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective analysis of kynurenine pathway metabolites in biological samples. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the reliable quantification of low-concentration analytes in complex matrices. nih.govnih.gov
Developing an LC-MS/MS method involves optimizing several key parameters:
Chromatographic Separation: A reversed-phase column (e.g., C8 or C18) is commonly used. nih.govnih.gov Gradient elution, where the mobile phase composition is changed over time, is typically employed to achieve optimal separation of metabolites with a wide range of polarities in a short analysis time. nih.govmdpi.com Total run times can be as short as 5 to 12 minutes. nih.govmsacl.org
Mass Spectrometry Detection: The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard. utsa.edu This provides a very high degree of specificity and reduces chemical noise. nih.gov
Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability and robustness. nih.gov Validation assesses parameters such as linearity, accuracy, precision, selectivity, matrix effect, and the stability of the analytes under various conditions. nih.govnih.gov
Table 2: Example LC-MS/MS Method Parameters for 3-Hydroxykynurenine (3-HK)
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | Agilent HPLC system with C18 reversed-phase column | nih.govmsacl.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| MS Detection | Triple Quadrupole Mass Spectrometer | nih.govmsacl.org |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govutsa.edu |
| IonSpray Voltage | 5000 V | nih.gov |
| Ion Source Temperature | 350 °C | nih.gov |
| Limit of Detection (LOD) | 0.95 ng/mL | nih.gov |
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest accuracy and precision in quantitative analysis. nih.gov The principle involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard before any sample processing. nih.govnih.gov
This internal standard is chemically identical to the endogenous analyte and behaves similarly during extraction, chromatography, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. researchgate.net By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotope-labeled internal standard, an accurate and absolute quantification can be achieved. nih.govresearchgate.net
For instance, in the analysis of kynurenine pathway metabolites, deuterated standards like Kyn-d4 and Trp-d5 are used. nih.gov The concentration of the target analyte is calculated from the peak area ratio between the target analyte and the isotope standard, which corrects for variability during sample preparation and ionization. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Sample Preparation Strategies for this compound Analysis in Research Samples (e.g., cell culture media, tissue homogenates, animal biofluids)
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances like proteins and lipids that can compromise the analytical measurement. mq.edu.au The choice of method depends on the sample type and the analytical technique being used.
Protein Precipitation (PPT): This is the most common and straightforward method for biofluids like plasma and serum. nih.govnih.gov It involves adding a solvent or acid to the sample to denature and precipitate proteins. The sample is then centrifuged, and the clear supernatant containing the analytes is collected for analysis. nih.gov
Acetonitrile: A common organic solvent used for PPT. nih.gov
Trifluoroacetic Acid (TFA) or Trichloroacetic Acid (TCA): Strong acids that are very effective at precipitating proteins. mdpi.comnih.gov
Solid-Phase Extraction (SPE): This technique is used for cleaner samples and can concentrate the analyte. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a specific solvent. mdpi.com This method was used for peritoneal fluid, where after initial centrifugation, the supernatant was loaded onto an SPE cartridge, washed, and then eluted. mdpi.com
Table 3: Common Sample Preparation Protocols for Kynurenine Analysis
| Matrix | Preparation Method | Reagents | Centrifugation | Source |
|---|---|---|---|---|
| Serum | Protein Precipitation | Acetonitrile with 0.1% formic acid | 2000 × g for 10 min | nih.gov |
| Human Plasma | Protein Precipitation | Trifluoroacetic acid (TFA) | 3000 rpm for 10 min | nih.gov |
| Serum | Protein Precipitation | Trichloroacetic acid (TCA) solution (15% w/v) | 14,000 × g for 15 min | mdpi.com |
| Cell Culture Media | Direct analysis after addition of internal standard and centrifugation | N/A | N/A | nih.gov |
| Peritoneal Fluid | Solid-Phase Extraction (SPE) | 1% acetic acid, Methanol/Acetonitrile/Acetic acid for elution | 14,000 × g for 15 min | mdpi.com |
Spectrophotometric and Fluorometric Assays for Enzyme Activity Related to this compound
While chromatographic methods are used to measure the concentration of this compound itself, spectrophotometric and fluorometric assays are typically employed to measure the activity of enzymes that produce or metabolize it. nih.gov These assays are essential for high-throughput screening of enzyme inhibitors or for characterizing enzyme kinetics. semanticscholar.orgftb.com.hr
The principle of these assays is to monitor the change in absorbance (spectrophotometry) or fluorescence (fluorometry) over time as an enzyme converts a substrate into a product. nih.gov
Spectrophotometric Assays: These methods rely on a substrate or product that has a distinct color and absorbs light at a specific wavelength. nih.gov For example, the activity of tyrosinase, an oxidase, is often measured by monitoring the formation of dopachrome, a colored product, from its substrate L-DOPA. nih.gov A similar principle could be applied to enzymes in the kynurenine pathway by using a substrate that leads to a chromogenic product.
Fluorometric Assays: These assays are generally more sensitive than spectrophotometric ones. nih.gov They use substrates that become fluorescent upon enzymatic conversion. For example, the hydrolysis of a substrate linked to 4-methylumbelliferone (B1674119) releases the highly fluorescent 4-methylumbelliferone, which can be detected with high sensitivity. semanticscholar.org For enzymes related to this compound, a custom fluorogenic substrate could be designed that releases a fluorophore upon enzymatic action.
These enzyme assays are crucial for functional studies, allowing researchers to investigate the regulation of the kynurenine pathway and screen for compounds that might modulate the production or degradation of this compound.
In Vitro and in Vivo Model Systems for Studying L 2 Hydroxykynurenine
Cell Culture Models
In vitro cell culture models are fundamental for mechanistic studies of the kynurenine (B1673888) pathway at the cellular and molecular level. They provide a controlled environment to investigate specific cellular processes without the systemic complexities of a whole organism.
Primary cells, isolated directly from tissues, are crucial for studying the cell-type-specific metabolism and function of kynurenine pathway metabolites.
Astroglial Cells: Primary astrocyte cultures are widely used as they are the main producers of kynurenic acid (KYNA) in the central nervous system (CNS) mdpi.com. Studies using these cultures have shown that astrocytes express key enzymes of the kynurenine pathway and can be stimulated by inflammatory mediators mdpi.combiorxiv.orgnih.govdntb.gov.ua. For instance, lipopolysaccharide (LPS) treatment can induce the expression of indoleamine 2,3-dioxygenase 1 (IDO1) in astrocytes dntb.gov.uanih.gov. These models are valuable for investigating how inflammation and stress modulate the kynurenine pathway within the brain's glial cells nih.gov.
Neuronal Cells: Primary human neuron cultures have been instrumental in characterizing the neuronal kynurenine pathway nih.gov. Research has demonstrated that neurons can catabolize L-tryptophan and that the pathway's induction can be neuroprotective nih.gov. These cultures allow for direct assessment of the neuroactive properties of kynurenine metabolites nih.gov.
Immune Cells: The kynurenine pathway is a significant regulator of immune responses. L-kynurenine is known to have immunosuppressive properties, mediated through effects like T-cell apoptosis nih.gov. Primary cultures of immune cells, such as T-cells, are used to examine how metabolites like L-kynurenine and its derivatives modulate immune cell function and viability nih.gov.
| Cell Type | Key Research Findings Related to the Kynurenine Pathway |
| Astrocytes | Primary producers of kynurenic acid in the CNS mdpi.com. Express key pathway enzymes and respond to inflammatory stimuli like LPS biorxiv.orgnih.govdntb.gov.uanih.gov. |
| Neurons | Possess a functional kynurenine pathway and can metabolize L-tryptophan nih.gov. Pathway induction in these cells is linked to neuroprotection nih.gov. |
| Immune Cells | L-kynurenine induces T-cell apoptosis and has immunosuppressive effects nih.gov. |
Immortalized cell lines offer the advantage of indefinite proliferation, providing a consistent and scalable model for mechanistic research.
SK-N-SH Neuroblastoma Cells: This human cell line is used to study the kynurenine pathway in a neuronal context nih.gov. Unlike primary neurons, SK-N-SH cells can produce the excitotoxin quinolinic acid, making them a useful model for studying neurotoxic aspects of the pathway nih.gov. They have been shown to express IDO and metabolize tryptophan in response to interferon-γ nih.gov.
U87 Glioblastoma Cells: These cells are utilized in studies of the kynurenine pathway in the context of brain tumors and neuroinflammation biorxiv.org.
Organotypic slice cultures and 3D models bridge the gap between dissociated cell cultures and in vivo models by preserving the three-dimensional architecture and cellular interactions of a tissue.
Organotypic Brain Slice Cultures: These cultures maintain the complex cytoarchitecture of brain regions like the hippocampus or cortex for extended periods in vitro dntb.gov.uanih.gov. They are valuable for studying the interactions between different cell types (e.g., neurons and glia) in response to stimuli that affect the kynurenine pathway, such as LPS dntb.gov.uanih.gov. This model allows for the investigation of cell-cell communication and the spatial distribution of pathway enzymes and metabolites within a preserved tissue structure nih.gov.
3D Spheroid Models: Three-dimensional cultures of cells, such as cancer cells, can be co-cultured with organotypic slices to model processes like tumor invasion nih.govkuleuven.be. These models enable the visualization of interactions between invading cells and resident tissue cells, and how these interactions might be modulated by the kynurenine pathway nih.govkuleuven.be.
Non-Human Animal Models
Animal models are indispensable for studying the systemic effects of the kynurenine pathway and its metabolites, including L-2-Hydroxykynurenine, in a whole organism.
Mice and rats are the most commonly used animal models for investigating the kynurenine pathway due to their genetic and physiological similarities to humans.
Systemic Studies: Rodent models are used to study how systemic administration of kynurenine pathway metabolites or modulators affects various physiological processes researchgate.net. For example, studies have investigated the effects of L-kynurenine administration on muscle metabolism and function in mice nih.gov. These models are also used to explore the link between the kynurenine pathway and conditions like neuropathic pain and depression biorxiv.orgmdpi.com.
Tissue-Specific Studies: Researchers use rodent models to examine the tissue-specific expression and activity of kynurenine pathway enzymes nih.govnih.gov. For instance, studies have characterized the distinct contributions of IDO1 and tryptophan 2,3-dioxygenase (TDO) to kynurenine metabolism in different tissues under basal and inflammatory conditions in mice nih.gov. The cuprizone mouse model of multiple sclerosis has been used to study the correlation between plasma and visceral organ kynurenine metabolites mdpi.com.
| Rodent Model Application | Key Research Findings Related to the Kynurenine Pathway |
| Systemic Administration | L-kynurenine supplementation in the diet of mice was shown to impair mitochondrial oxidative phosphorylation in muscle nih.gov. |
| Disease Modeling | The cuprizone mouse model of multiple sclerosis is used to investigate changes in kynurenine pathway metabolites in various organs mdpi.com. |
| Tissue-Specific Analysis | Studies in mice have delineated the separate, tissue-specific roles of IDO1 and TDO in both basal and inflammation-induced kynurenine metabolism nih.gov. |
Genetically engineered animal models, particularly mice, have been pivotal in defining the specific roles of key enzymes in the kynurenine pathway.
Kynurenine 3-Monooxygenase (KMO) Knockout Mice: The targeted deletion of the Kmo gene in mice provides a powerful tool to study the consequences of blocking the conversion of L-kynurenine to 3-hydroxykynurenine nih.govphysiology.org. These Kmo-null mice exhibit significant alterations in circulating kynurenine metabolites, with increased levels of kynurenine and kynurenic acid, and reduced levels of 3-hydroxykynurenine and quinolinic acid physiology.org. This model is crucial for understanding the roles of different branches of the kynurenine pathway in various physiological and pathological states, including autoimmunity and energy metabolism nih.govphysiology.org.
KMO Overexpression Models: Conversely, models that overexpress KMO are used to investigate the effects of enhanced flux down the 3-hydroxykynurenine branch of the pathway nih.gov. Studies using cells overexpressing human KMO have shown that this can protect against apoptosis induced by 3-hydroxykynurenine, suggesting complex feedback mechanisms within the pathway nih.gov.
Other Genetic Models: Knockout models for other key enzymes, such as IDO and TDO, have also been developed to dissect their specific contributions to kynurenine pathway metabolism nih.govnih.gov.
Non-Rodent Animal Models (e.g., Drosophila) for Comparative Biochemical Research
The fruit fly, Drosophila melanogaster, serves as a valuable non-rodent model system for investigating the biochemical and pathophysiological roles of this compound (commonly referred to as 3-hydroxykynurenine or 3-HK) and the broader kynurenine pathway. plos.orgnih.gov The high degree of genetic conservation of disease-related genes and metabolic pathways between Drosophila and mammals supports its use in unraveling the molecular basis of neurodegenerative diseases. plos.org
Drosophila possesses a kynurenine pathway that is essential for the biosynthesis of ommochrome eye pigments. nih.gov Mutations in genes encoding pathway enzymes, such as vermilion (tryptophan 2,3-dioxygenase) and cinnabar (kynurenine 3-monooxygenase), result in distinct eye color phenotypes, providing a straightforward visual marker for pathway activity. plos.orgnih.gov A key feature of the Drosophila model is that it lacks the enzyme 3-hydroxyanthranilic acid dioxygenase, and therefore does not synthesize the excitotoxic downstream metabolite quinolinic acid (QUIN). nih.govresearchgate.netpnas.org This makes the fruit fly a unique system to specifically study the effects of this compound and its balance with the neuroprotective metabolite kynurenic acid (KYNA). nih.gov
Researchers utilize this model to explore the consequences of altered this compound levels in various disease contexts, particularly neurodegeneration. researchgate.net For instance, Drosophila models of Huntington's disease have demonstrated that an increased ratio of this compound to kynurenic acid is a critical factor in disease progression. nih.govresearchgate.net The genetic tractability of the fly allows for targeted manipulation of kynurenine pathway enzymes to dissect the specific contributions of this compound to cellular and organismal pathology. plos.orgnih.gov
Experimental Strategies for Modulating this compound Levels in Models
Modulating the concentration of this compound in experimental models is crucial for understanding its physiological and pathological functions. Researchers employ several strategies to either increase or decrease the levels of this metabolite, thereby allowing for the examination of the resulting biochemical and phenotypic consequences. These approaches primarily involve the administration of pathway precursors or the pharmacological inhibition of key enzymes that regulate its synthesis and degradation. nih.govpnas.org
Administration of Precursors or Analogues
One direct method to modulate the kynurenine pathway is through the dietary administration of its initial precursor, L-tryptophan. In Drosophila models of Huntington's disease, feeding flies with L-tryptophan has been shown to reduce neurodegeneration. pnas.org This protective effect is associated with a significant reduction in the this compound/kynurenic acid ratio, suggesting that increasing the availability of the initial substrate can shift the pathway's flux towards the neuroprotective branch. pnas.org
Furthermore, studies have involved the direct feeding of kynurenine pathway metabolites to Drosophila to investigate their specific roles. The administration of this compound itself can directly modulate neurodegeneration, underscoring the causative role of this metabolite in pathological processes within these models. nih.gov This strategy allows researchers to bypass upstream enzymatic steps and isolate the effects of specific metabolites.
| Strategy | Model System | Precursor/Analogue | Observed Effect on KP Metabolites | Research Focus |
| Dietary Supplementation | Drosophila (Huntington's model) | L-Tryptophan | Reduced 3-HK/KYNA ratio pnas.org | Amelioration of neurodegeneration pnas.org |
| Direct Feeding | Drosophila (Huntington's model) | 3-Hydroxykynurenine (3-HK) | Directly modulates neurodegeneration nih.gov | Underscores the causative nature of 3-HK nih.gov |
Pharmacological Inhibition of Enzymes Affecting this compound Metabolism
A primary strategy for manipulating this compound levels involves the pharmacological inhibition of kynurenine 3-monooxygenase (KMO), the enzyme directly responsible for synthesizing this compound from L-kynurenine. frontiersin.orgnih.govnih.gov By inhibiting KMO, the metabolic flux of L-kynurenine is shunted away from the production of this compound and towards the synthesis of kynurenic acid via kynurenine aminotransferases. nih.gov This simultaneously decreases the concentration of the neurotoxic this compound and increases the level of neuroprotective kynurenic acid. frontiersin.orgnih.gov
Inhibitors of KMO have shown promising results in preclinical studies. nih.govfrontiersin.org The first generation of these inhibitors was developed based on the structure of the substrate, L-kynurenine. frontiersin.orgnih.gov More potent and specific inhibitors have since been designed. frontiersin.org For example, the compound Ro 61-8048 is a potent KMO inhibitor that has been used in experimental models to alter the balance of kynurenine pathway metabolites. researchgate.netnih.gov In a mouse model of experimental autoimmune encephalomyelitis, treatment with Ro 61-8048 led to a significant amelioration of the disease. nih.gov Similarly, in Drosophila models of Huntington's disease, pharmacological inhibition of KMO reduces neurodegeneration. nih.gov
Another enzymatic target is tryptophan 2,3-dioxygenase (TDO), which catalyzes the first, rate-limiting step of the pathway. nih.gov Genetic and pharmacological inhibition of TDO has also been found to be neuroprotective in Drosophila models, leading to a shift toward kynurenic acid synthesis and away from this compound production. nih.govpnas.org
| Enzyme Target | Inhibitor Type | Example Inhibitor(s) | Model System(s) | Key Outcome(s) |
| Kynurenine 3-monooxygenase (KMO) | Pharmacological | Ro 61-8048 researchgate.netnih.gov | Mouse (EAE model) nih.gov, Rat nih.gov | Decreased this compound; Increased kynurenic acid; Ameliorated disease severity nih.govnih.gov |
| Kynurenine 3-monooxygenase (KMO) | Genetic / Pharmacological | Not specified in detail | Drosophila (HD model) nih.gov | Reduced neurodegeneration nih.gov |
| Tryptophan 2,3-dioxygenase (TDO) | Genetic / Pharmacological | Not specified in detail | Drosophila (HD, AD, PD models) pnas.org | Reduced neurodegeneration; Improved locomotor performance; Ameliorated shortened lifespan pnas.org |
| Kynurenine aminotransferase II (KAT II) | Pharmacological | BFF 122 | Rat nih.gov | Decreased de novo kynurenic acid synthesis without affecting 3-HK production nih.gov |
Regulation of L 2 Hydroxykynurenine Metabolism and Associated Enzymes
Transcriptional Regulation of L-2-Hydroxykynurenine-Synthesizing and -Metabolizing Enzymes
The expression of the genes encoding KMO and KYNU is tightly controlled by a variety of signaling molecules, particularly those involved in the immune response and stress.
Inflammatory conditions are potent modulators of the kynurenine (B1673888) pathway. Pro-inflammatory cytokines, released during an immune response or periods of significant stress, can significantly alter the transcription of genes encoding kynurenine pathway enzymes. In patients with active ulcerative colitis, the expression of both KMO and KYNU has been shown to be positively correlated with the inflammatory factors TNF-α and IL-1β. nih.gov
Studies in various cell types have demonstrated that cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) can upregulate the expression of KMO and KYNU. For instance, in human hippocampal progenitor cells, IL-1β treatment induced the transcription of KMO and KYNU. nih.gov Similarly, in murine microglia, stimulation with lipopolysaccharide (LPS), a potent inflammatory agent, led to a dose-dependent increase in the mRNA expression of KMO, which was associated with increased TNF-α expression. nih.gov The synergistic action of IFN-γ and TNF-α has also been noted to transcriptionally activate enzymes upstream of KMO, such as indoleamine 2,3-dioxygenase (IDO), thereby increasing the substrate availability for 3-HK production. nih.gov This upregulation of the kynurenine pathway, including the enzymes for 3-HK synthesis and metabolism, is a key mechanism linking inflammation with changes in neuroactive metabolite levels.
Table 1: Influence of Inflammatory Cytokines on the Expression of this compound Metabolizing Enzymes
| Cytokine/Stressor | Target Enzyme | Cell/Tissue Type | Observed Effect on Gene Expression |
| TNF-α | KMO, KYNU | Intestinal tissue (in Ulcerative Colitis) | Positive correlation |
| IL-1β | KMO, KYNU | Intestinal tissue (in Ulcerative Colitis) | Positive correlation |
| IL-1β | KMO, KYNU | Human hippocampal progenitor cells | Upregulation |
| Lipopolysaccharide (LPS) | KMO | Murine microglia | Dose-dependent increase |
| IFN-γ and TNF-α | IDO (upstream enzyme) | Primary microglia cells | Synergistic induction |
Genetic variations within the KMO and KYNU genes can have a significant impact on the enzymatic activity and, consequently, the balance of kynurenine pathway metabolites. These polymorphisms can influence the rate of this compound synthesis and degradation, leading to altered ratios of neuroprotective to neurotoxic compounds.
Several single-nucleotide polymorphisms (SNPs) in the KMO gene have been identified and studied for their functional consequences. For example, the rs2275163 polymorphism has been associated with reduced KMO gene expression and enzyme activity in postmortem brain tissue from individuals with schizophrenia. nih.gov This reduction in KMO function can lead to a shunting of kynurenine away from the 3-HK production and towards the formation of kynurenic acid (KYNA), a neuroprotective antagonist of glutamate (B1630785) receptors. Another SNP, rs1053230, has been linked to elevated cerebrospinal fluid concentrations of KYNA in patients with schizophrenia, suggesting a similar impact on enzyme function. uniprot.org
In the KYNU gene, a rare variant, Arg188Gln, has been identified in the Han Chinese population and is associated with decreased kynureninase activity. youtube.com Reduced KYNU function would be expected to lead to an accumulation of its substrates, including 3-HK. Such genetic predispositions to altered enzyme activity can significantly influence an individual's metabolic profile and may contribute to the pathophysiology of various disorders. wikipedia.org
Table 2: Impact of Genetic Polymorphisms on Enzymes in this compound Metabolism
| Gene | Polymorphism | Reported Impact on Enzyme | Consequence on Metabolite Levels |
| KMO | rs2275163 | Reduced gene expression and enzyme activity | Decreased 3-HK, increased kynurenic acid (KYNA) |
| KMO | rs1053230 | Potentially altered substrate interaction | Elevated cerebrospinal fluid KYNA |
| KYNU | Arg188Gln | Decreased kynureninase activity | Potential for increased 3-HK accumulation |
Post-Translational Modifications of Enzymes in this compound Metabolism
While transcriptional regulation is a key control point, the activity of enzymes can also be modulated by post-translational modifications (PTMs). PTMs are chemical alterations to a protein after its synthesis, which can include processes like phosphorylation, glycosylation, and ubiquitination. news-medical.netnih.gov
Direct evidence for the post-translational modification of KMO and KYNU is an emerging area of research. However, recent studies have begun to uncover non-enzymatic roles for KMO that involve the regulation of PTMs of other proteins. For instance, KMO has been shown to bind to the β-catenin/glycogen synthase kinase-3 beta (GSK3β) complex. nih.gov This interaction reduces the kinase activity of GSK3β, leading to decreased phosphorylation of β-catenin. nih.gov Since phosphorylation marks β-catenin for ubiquitination and subsequent degradation, the action of KMO results in the stabilization of β-catenin. nih.gov
Furthermore, there is evidence suggesting that KMO can modulate the phosphorylation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. researchgate.net Overexpression of KMO in cell lines was found to alter DRP1 phosphorylation, leading to an increase in mitochondrial fission. researchgate.net These findings highlight a novel, non-enzymatic function of KMO in cellular signaling pathways through the modulation of phosphorylation and ubiquitination of other proteins. The direct post-translational modification of KMO and KYNU themselves remains a subject for future investigation.
Influence of Dietary and Environmental Factors on this compound Biochemistry
The enzymes central to 3-HK metabolism are dependent on specific vitamin-derived cofactors for their catalytic activity. Kynurenine 3-monooxygenase (KMO) is a flavoprotein that requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.gov FAD is derived from vitamin B2 (riboflavin). Consequently, a deficiency in vitamin B2 could potentially impair KMO activity and reduce the synthesis of 3-HK.
Kynureninase (KYNU), which catalyzes the subsequent step in the pathway, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. PLP is the active form of vitamin B6. A deficiency in vitamin B6 can lead to reduced kynureninase activity, resulting in an accumulation of its substrates, including kynurenine and 3-HK. researchgate.net This impairment of KYNU function is a well-established biochemical indicator of vitamin B6 deficiency. Thus, nutritional status with respect to these B vitamins is a critical determinant of the metabolic fate of kynurenine and the levels of this compound.
Emerging Research and Future Directions in L 2 Hydroxykynurenine Studies
Discovery of Novel Enzymes or Pathways Involving L-2-Hydroxykynurenine
While the core enzymes of the kynurenine (B1673888) pathway, such as kynurenine 3-monooxygenase (KMO) which produces 3-hydroxykynurenine (3-HK), are well-established, recent research has shifted towards understanding the intricate regulation of this pathway. nih.govmdpi.com One novel concept that has been proposed is the formation of transient enzyme complexes as a means of regulating metabolite distribution. researchgate.net This hypothesis suggests that under conditions of high metabolic flux, enzymes like 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), and 2-aminomuconate-6-semialdehyde dehydrogenase (AMSDH) may form a complex to channel metabolites, thereby controlling their spontaneous and potentially harmful side reactions. researchgate.net Although this specific complex does not directly involve this compound, it points to a new frontier in pathway regulation that may have implications for the upstream production and fate of 3-HK. Future investigations may uncover similar dynamic enzymatic interactions that influence the levels and activity of this compound itself.
Elucidation of Unrecognized Biological Functions and Signaling Pathways
Recent studies are challenging the traditional binary view of kynurenine pathway metabolites. nih.gov this compound, for instance, has long been recognized for its capacity to generate free radicals, contributing to oxidative stress and neuronal damage. nih.govnih.gov However, emerging evidence suggests a more complex, context-dependent role. Both 3-hydroxykynurenine and its downstream metabolite 3-hydroxyanthranilic acid are now understood to be redox-active molecules that may participate in regulating the oxidative status of tissues, a function that could be protective under certain conditions. nih.gov
The biological activity of this compound is also being explored in the context of specific signaling pathways. For example, the aryl hydrocarbon receptor (AhR) is a known target for kynurenine, and its activation can influence immune responses. mdpi.com While the direct interaction of this compound with AhR and other signaling pathways is an area of active investigation, it is clear that its biological functions extend beyond simple toxicity. The concentration of this compound and the specific cellular environment are now considered critical factors in determining its ultimate physiological effect. nih.gov
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The advent of advanced "omics" technologies has revolutionized the study of the kynurenine pathway. Metabolomics, in particular, has become a powerful tool for quantifying this compound and other related metabolites in biological samples. researchgate.net Techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) allow for the precise and simultaneous measurement of multiple kynurenines, providing a detailed snapshot of pathway activity in various disease states. preprints.orgmdpi.com
These metabolomic approaches have been instrumental in identifying metabolic signatures associated with a range of conditions, including neurodegenerative diseases, cancer, and infectious diseases like COVID-19. mdpi.comthailandmedical.news For example, studies have shown that elevated levels of 3-hydroxykynurenine are present in COVID-19 non-survivors, highlighting its potential as a biomarker for disease severity. mdpi.com Proteomics, the large-scale study of proteins, is also being employed to gain a deeper understanding of the expression and regulation of kynurenine pathway enzymes in different tissues and disease contexts. nih.gov The integration of metabolomic and proteomic data is expected to provide a more comprehensive picture of the role of this compound in health and disease.
Development of Innovative In Vitro and In Vivo Research Models
To better understand the complex biological roles of this compound, researchers are developing more sophisticated and physiologically relevant research models. A significant challenge in this field is bridging the gap between findings from in vitro experiments and their in vivo implications. nih.gov To address this, innovative models such as "brain-on-a-chip" systems are being explored. nih.gov These microfluidic devices can replicate the intricate metabolic and neural interactions of the brain, offering a more dynamic and integrative platform to study the effects of metabolites like 3-hydroxykynurenine on neuroinflammation and oxidative stress. nih.gov
In addition to these cutting-edge technologies, novel in vitro models using acute brain slice preparations are enabling the simultaneous assessment of biochemical, histological, and electrophysiological parameters. researchgate.net This allows for a more holistic understanding of how manipulating the kynurenine pathway can impact brain function and health. In vivo, the use of KMO-deficient mice has been invaluable in demonstrating the effects of reducing 3-hydroxykynurenine production, which has shown beneficial outcomes in models of Alzheimer's and Huntington's disease. nih.gov The continued development of these advanced research models will be crucial for elucidating the precise mechanisms of this compound action.
Integration of this compound Research into Broader Systems Biology Frameworks
The multifaceted nature of the kynurenine pathway necessitates a more integrated, systems-level approach to research. Systems biology, which combines experimental data with computational modeling, offers a framework for understanding the complex interplay between this compound and other biological systems. nih.gov Network models of the kynurenine pathway can help to predict how changes in one metabolite, such as an elevation in 3-hydroxykynurenine, can have cascading effects on downstream processes like neurotoxicity or immune modulation. preprints.org
By incorporating quantitative modeling of enzyme kinetics, receptor-ligand interactions, and feedback loops, researchers can gain insights into how therapeutic interventions might rebalance (B12800153) the pathway. preprints.org This approach is essential for identifying novel therapeutic targets and developing more effective treatment strategies for a wide range of disorders. preprints.org A systems biology perspective also allows for the integration of data from different "omics" platforms, providing a more holistic view of how the kynurenine pathway is embedded within the broader landscape of cellular metabolism and signaling.
Identification of Key Research Gaps and Priorities for Future Academic Inquiry
Despite significant progress, several key research gaps and priorities remain in the study of this compound. A primary challenge is to fully reconcile the discrepancies observed between in vitro and in vivo studies, which often fail to capture the complex interplay of metabolic and neural processes in a living organism. nih.gov Furthermore, a deeper understanding of the context-dependent roles of 3-hydroxykynurenine is needed, moving beyond the simplistic "neurotoxic" label to a more nuanced appreciation of its concentration- and environment-dependent functions. nih.gov
Future research should also focus on the characterization of the kynurenine pathway in different cell types, including various types of stem cells, where its role is currently not well understood. nih.gov There is also a pressing need for the development of novel therapeutic strategies that can selectively modulate the kynurenine pathway. This includes the design of enzyme inhibitors that can efficiently cross the blood-brain barrier, as well as the exploration of combinatorial therapies that target multiple nodes within the pathway. nih.gov Finally, the identification of reliable biomarkers for monitoring kynurenine pathway activity in clinical settings is a critical priority for translating research findings into tangible benefits for patients. nih.gov
Q & A
Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?
- Methodological Answer: Perform cross-reactivity tests against structural analogs (e.g., 3-hydroxykynurenine, xanthurenic acid). Use knockout cell lines or competitive ELISA with excess unlabeled antigen. Publish validation data in supplementary materials, including dilution linearity and recovery rates .
Data Reproducibility and Reporting
Q. What steps ensure reproducibility in this compound studies across laboratories?
- Methodological Answer: Share detailed protocols via platforms like Protocols.io , including instrument settings and reagent lot numbers. Participate in inter-laboratory ring trials using standardized reference samples. Report negative results and confounding variables (e.g., circadian rhythm effects on metabolite levels) .
Q. How should researchers integrate metabolomic and transcriptomic data to study this compound’s systemic effects?
- Methodological Answer: Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG) to map metabolite-gene interactions. Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with this compound levels. Validate findings with targeted qPCR of key enzymes (e.g., IDO1, KMO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
